(Z)-3-Methyl-3-penten-2-one

Beschreibung

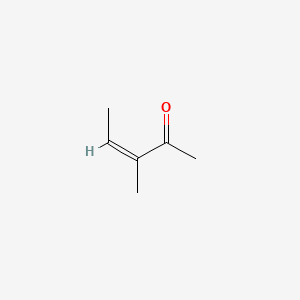

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1567-72-2 |

|---|---|

Molekularformel |

C6H10O |

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

(Z)-3-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4- |

InChI-Schlüssel |

ZAMCMCQRTZKGDX-PLNGDYQASA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Z 3 Methyl 3 Penten 2 One

Analysis of Side Reaction Pathways in Synthesis

The major side reactions identified during this synthesis are the self-condensation of acetaldehyde (B116499), the formation of acetaldehyde polymers, and a competing cross-aldol condensation reaction that leads to an isomeric byproduct. manchester.ac.ukgoogle.comgoogle.com

Detailed Research Findings

Research into the synthesis of 3-Methyl-3-penten-2-one (B7765926) has identified two primary competing reactions that significantly influence the product distribution.

Self-Condensation of Acetaldehyde : This is a prominent side reaction that occurs even under optimized conditions. manchester.ac.uk Acetaldehyde can react with itself through an aldol (B89426) condensation mechanism to form 3-hydroxybutanal, which can then dehydrate to form crotonaldehyde. These products can undergo further reactions, leading to a complex mixture of higher molecular weight compounds and polymers. The formation of acetaldehyde polymers has been noted as a significant issue, particularly in certain solvent systems like carbon tetrachloride. google.comgoogle.com

Formation of Isomeric Byproducts : The reaction between acetaldehyde and methyl ethyl ketone can also yield 4-hexen-3-one as a byproduct. google.comgoogle.com The selectivity towards 3-Methyl-3-penten-2-one versus 4-hexen-3-one is influenced by the choice of catalyst. For instance, the use of zinc acetate as a catalyst has been reported to produce a mixture of 4-hexen-3-one and 3-Methyl-3-penten-2-one in a 31:69 ratio. google.comgoogle.com

The table below summarizes the key side reactions and the resulting byproducts.

| Side Reaction Pathway | Reactants | Key Byproducts |

| Self-Condensation of Acetaldehyde | Acetaldehyde + Acetaldehyde | 3-Hydroxybutanal, Crotonaldehyde, Acetaldehyde Polymers |

| Cross-Aldol Condensation with Product | Acetaldehyde + 3-Methyl-3-penten-2-one | Higher molecular weight impurities |

| Competing Cross-Aldol Condensation | Acetaldehyde + Methyl Ethyl Ketone | 4-Hexen-3-one |

Controlling these side reactions is paramount for an efficient synthesis. For example, using a heterogeneous acidic ion exchange resin (NKC-9) as a catalyst has been shown to significantly improve the yield of 3-Methyl-3-penten-2-one to as high as 90.85%, compared to yields of less than 38% with classic homogeneous catalysts. manchester.ac.uk This improvement is attributed to the catalyst's higher selectivity, which minimizes the impact of the aforementioned side reactions.

The following table details the influence of different catalysts on the product yield, highlighting the efforts to mitigate side reactions.

| Catalyst | Product(s) | Reported Yield | Reference |

| Zinc Acetate | 4-Hexen-3-one and 3-Methyl-3-penten-2-one (31:69 ratio) | 38% (overall) | google.comgoogle.com |

| Acidic Ion Exchange Resin (NKC-9) | 3-Methyl-3-penten-2-one | up to 90.85% | manchester.ac.uk |

Chemical Reactivity and Reaction Mechanisms of Z 3 Methyl 3 Penten 2 One

Electrophilic and Nucleophilic Addition Reactions

The conjugated system of (Z)-3-Methyl-3-penten-2-one allows for both electrophilic and nucleophilic addition reactions. The carbon-carbon double bond is susceptible to attack by electrophiles, while the carbonyl carbon is an electrophilic center that can be attacked by nucleophiles.

Electrophilic Addition: The electron-rich double bond can react with electrophiles. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which is also the β-carbon of the unsaturated system. libretexts.org The reaction with hypochlorous acid (HOCl) leads to the formation of a chlorohydrin. doubtnut.com

Nucleophilic Addition: Nucleophiles can attack the electrophilic carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). pressbooks.pub

1,2-Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the carbonyl carbon.

1,4-Conjugate Addition: Softer nucleophiles, like organocuprates (e.g., lithium dialkylcopper), preferentially add to the β-carbon. pressbooks.pub This type of addition is also known as Michael addition when the nucleophile is an enolate. pressbooks.pub The resulting enolate intermediate can then be protonated or react with other electrophiles.

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the reaction conditions, and the specific substrate.

Cycloaddition Reactions: Diels-Alder Chemistry

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. google.com Its reactivity as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group.

A significant industrial application of this reaction is the synthesis of precursors for the fragrance ingredient Iso E Super. researchgate.net In this process, this compound reacts with myrcene, a diene, in a Diels-Alder reaction. researchgate.netgoogle.com This reaction can be carried out thermally at elevated temperatures (120-180°C) or catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) or stannic chloride, at lower temperatures (0-50°C). google.comcdnsciencepub.com Lewis acid catalysis often improves the rate and regioselectivity of the reaction. google.com The resulting substituted cyclohexene (B86901) derivative is then subjected to an acid-catalyzed cyclization to form the final fragrance molecule. google.com

| Reaction Type | Reactants | Conditions | Product |

| Diels-Alder | This compound, Myrcene | Thermal (120-180°C) or Lewis Acid Catalyst (e.g., AlCl₃) | Substituted acyl cyclohexene |

Oxidation and Reduction Transformations

The functional groups in this compound allow for a variety of oxidation and reduction reactions.

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. Epoxidation of the double bond can be achieved using peroxy acids. acs.org For instance, epoxidation with peroxyformic acid has been studied computationally. acs.org The presence of the methyl groups influences the reactivity towards oxidants like ozone.

Reduction: Both the carbon-carbon double bond and the carbonyl group can be reduced.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source, such as ammonium (B1175870) formate, can reduce the double bond to yield the corresponding saturated ketone. organic-chemistry.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the double bond and the carbonyl group to an alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and may selectively reduce the carbonyl group, especially at low temperatures, leaving the double bond intact.

Dissolving Metal Reduction: Treatment with a Raney Ni-Al alloy in an aqueous medium can lead to the formation of the corresponding saturated alcohol as the major product. lew.ro

Bioreduction: Non-conventional yeasts have shown the ability to selectively reduce the C=C double bond of α,β-unsaturated ketones through enzymatic processes. nih.gov

| Transformation | Reagent/Method | Resulting Functional Group |

| Oxidation | Peroxy acids | Epoxide |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Saturated Ketone |

| Reduction | Strong Hydride (e.g., LiAlH₄) | Saturated Alcohol |

| Reduction | Raney Ni-Al alloy | Saturated Alcohol lew.ro |

| Reduction | Biocatalysis (Yeast) | Saturated Ketone nih.gov |

Photoinduced Rearrangements: Z/E Photoisomerization Dynamics

Upon absorption of light, this compound can undergo photoisomerization, converting from the (Z)-isomer to the (E)-isomer. This process involves the excitation of the molecule to an electronically excited state, where rotation around the carbon-carbon double bond becomes possible. Subsequent relaxation back to the ground electronic state can yield either the original (Z)-isomer or the (E)-isomer.

Studies on related chiral α,β-unsaturated ketones have shown that the dynamics of this photoisomerization can be extremely fast, occurring on a picosecond timescale. unisi.it The presence of stereogenic centers can influence the directionality of the isomerization process. unisi.it

Radical-Initiated Oxidation Mechanisms (e.g., OH-Radical)

In atmospheric chemistry, this compound is susceptible to oxidation initiated by radicals, most notably the hydroxyl radical (OH). copernicus.orgcopernicus.org This is a significant pathway for its degradation in the atmosphere.

The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond, which is the primary reaction pathway. researchgate.netd-nb.info This addition leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (RO₂). d-nb.info

The rate coefficient for the reaction of this compound with OH radicals has been determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgresearchgate.net Subsequent reactions of the peroxy radical, particularly with nitric oxide (NO) in polluted environments, lead to the formation of a variety of first-generation products. copernicus.orgd-nb.info

Key identified products from the OH-radical initiated oxidation include:

Acetaldehyde (B116499) copernicus.orgcopernicus.org

Biacetyl copernicus.org

Acetoin copernicus.org

Peroxyacetyl nitrate (B79036) (PAN) copernicus.org

The formation of these products highlights the complex chemistry involved and its contribution to the formation of secondary atmospheric pollutants. copernicus.org

| Reactant | **Rate Coefficient (cm³ molecule⁻¹ s⁻¹) ** | Major Products |

| OH Radical | (6.5 ± 1.2) × 10⁻¹¹ copernicus.orgresearchgate.net | Acetaldehyde, Biacetyl, Acetoin, PAN copernicus.org |

Stereochemical Aspects of Z 3 Methyl 3 Penten 2 One and Derivatives

Geometric Isomerism: Z-Configuration and its Significance

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond. masterorganicchemistry.comsiue.edu In alkenes, this leads to the possibility of cis and trans (or Z and E) isomers, which are distinct compounds with different spatial arrangements of atoms and, consequently, different physical and chemical properties. masterorganicchemistry.comsiue.edu For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. libretexts.org

The designation of (Z)-3-methyl-3-penten-2-one specifies the geometry around the carbon-carbon double bond. The "Z" notation, from the German word zusammen meaning "together," indicates that the higher priority groups on each carbon of the double bond are on the same side. docbrown.info Conversely, the "E" notation, from entgegen meaning "opposite," signifies that the higher priority groups are on opposite sides. docbrown.info The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info

In the case of 3-methyl-3-penten-2-one (B7765926), the carbons of the double bond are C3 and C4. At C3, the substituents are a methyl group (-CH3) and an acetyl group (-C(O)CH3). At C4, the substituents are a hydrogen atom (-H) and a methyl group (-CH3). According to CIP rules, the acetyl group has a higher priority than the methyl group at C3, and the methyl group has a higher priority than the hydrogen atom at C4. In the (Z)-isomer, the higher-priority acetyl and methyl groups are positioned on the same side of the double bond.

The significance of the Z-configuration is profound, as it dictates the molecule's three-dimensional shape, which in turn influences its reactivity. The specific arrangement of substituents in the (Z)-isomer can lead to unique steric and electronic environments that are not present in the (E)-isomer. This can result in different reaction pathways and product distributions, a concept that is central to stereoselective synthesis. Kinetically-controlled processes are often required to generate Z-alkenes, as the E-stereoisomer is frequently more thermodynamically stable due to minimized steric interactions. nih.gov

Diastereoselective Control in Functionalization Reactions (e.g., Epoxidation)

Functionalization reactions of this compound and its derivatives, such as epoxidation, are powerfully influenced by the existing stereochemistry of the starting material. Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in these transformations. Several factors, including allylic strain and intramolecular interactions, play a crucial role in directing the stereochemical outcome.

Allylic strain refers to the steric strain that arises from the interaction between substituents on an alkene and an adjacent allylic carbon. This strain can significantly influence the conformational preferences of the molecule and, consequently, the stereochemical course of a reaction. There are two primary types of allylic strain to consider: A(1,2) and A(1,3) strain.

A(1,2) Strain: This occurs between a substituent on the allylic carbon (C2 in the case of 3-methyl-3-penten-2-ol, the alcohol derivative) and a substituent on the adjacent vinylic carbon (C3).

A(1,3) Strain: This arises from the interaction between a substituent on the allylic carbon (C2) and a substituent on the other vinylic carbon (C4).

In a derivative like (Z)-3-methyl-3-penten-2-ol, a competition between A(1,2) and A(1,3) strain can exist. acs.org For instance, the steric repulsion between the methyl group at C2 and the methyl group at C3 constitutes A(1,2) strain, while the repulsion between the methyl group at C2 and the methyl group at C5 (part of the ethyl group in the parent ketone) represents A(1,3) strain. acs.org The minimization of these allylic strain interactions often dictates the preferred conformation of the molecule, which in turn influences the trajectory of an approaching reagent, leading to diastereoselective outcomes. acs.orgresearchgate.net For example, in the epoxidation of (Z)-3-methyl-3-penten-2-ol with m-chloroperoxybenzoic acid (m-CPBA), the transition state geometry is influenced by the need to minimize 1,3-allylic strain, resulting in threo diastereoselectivity. acs.org

Table 1: Allylic Strain in (Z)-3-Methyl-3-penten-2-ol

| Strain Type | Interacting Groups | Consequence |

|---|---|---|

| A(1,2) Strain | Methyl at C2 and Methyl at C3 | Influences the dihedral angle around the C2-C3 bond. |

| A(1,3) Strain | Methyl at C2 and Methyl at C5 | Competes with A(1,2) strain to determine the most stable conformation. acs.org |

In derivatives of this compound that possess a hydroxyl group, such as (Z)-3-methyl-3-penten-2-ol, intramolecular hydrogen bonding can act as a powerful stereocontrol element. acs.orgacs.org The hydroxyl group can form a hydrogen bond with the incoming oxidizing agent, such as a peroxy acid in an epoxidation reaction. acs.org This interaction can lock the conformation of the substrate and direct the reagent to a specific face of the double bond, leading to high diastereoselectivity.

Computational studies on the epoxidation of (Z)-3-methyl-3-penten-2-ol with peroxyformic acid have shown that the transition structures are stabilized by hydrogen bonding between the allylic hydroxyl group and the oxidant. acs.org The favored conformation for this hydrogen bonding is influenced by the interplay of allylic strain, which positions the hydroxyl group for effective interaction. acs.org This directing effect of the hydroxyl group is a well-established strategy in asymmetric synthesis to achieve high levels of stereocontrol. The strength of the intramolecular hydrogen bond can be influenced by the substituents on the molecule. nih.govruc.dk

Stereochemical Probes in Mechanistic Investigations

The well-defined stereochemistry of this compound and its derivatives makes them excellent stereochemical probes for investigating reaction mechanisms. acs.orgresearchgate.net By analyzing the stereochemical outcome of a reaction with this substrate, chemists can gain valuable insights into the geometry of the transition state and the nature of the reactive intermediates.

For example, the diastereoselectivity observed in the epoxidation of (Z)-3-methyl-3-penten-2-ol with different reagents can reveal details about the transition state structures. acs.org The use of this specific chiral allylic alcohol allows for the assessment of competing A(1,2) and A(1,3) allylic strains, providing a sensitive measure of the geometric demands of the oxygen-transfer agent. acs.orgresearchgate.net

Furthermore, studying the functionalization of this compound can help elucidate the elementary steps of a reaction, including whether a reaction proceeds through a concerted or stepwise mechanism. The stereochemical fate of the Z-alkene can provide evidence for the formation of specific intermediates and the stereoelectronics that govern their subsequent reactions. nih.govchemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-Methyl-3-penten-2-one |

| (Z)-3-methyl-3-penten-2-ol |

| m-chloroperoxybenzoic acid (m-CPBA) |

| peroxyformic acid |

| 4-hydroxy-3-methyl-2-pentanone |

| 3-methyl-2-pentanone |

| Mesityl oxide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure, configuration, and conformation of organic molecules like (Z)-3-Methyl-3-penten-2-one.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In ¹³C NMR, the chemical shifts are particularly sensitive to the electronic environment, with carbonyl carbons of α,β-unsaturated ketones typically appearing significantly downfield (190-215 ppm) due to sp² hybridization and the electronegativity of the oxygen atom. pressbooks.publibretexts.org For this compound, the carbon signals can be predicted based on data from similar structures. The carbonyl carbon (C-2) is expected in the δ 190-210 ppm range. cdnsciencepub.com The sp² hybridized carbons of the double bond (C-3 and C-4) would also have distinct shifts, influenced by the methyl substituents.

In ¹H NMR, the chemical shifts and splitting patterns of the signals reveal the connectivity of protons. The vinylic proton at C-4 is of particular interest for confirming the structure. The protons of the four methyl groups (at C-1, C-3, and C-5) would appear as distinct signals, with their integration values corresponding to the number of protons.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the signals of directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the carbon skeleton. nih.gov A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would further reveal long-range couplings (2-3 bonds) between protons and carbons, confirming the placement of the methyl groups and the carbonyl function relative to the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact values are not available in the searched literature; these are estimates based on typical values for α,β-unsaturated ketones and related structures.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H₃ | ~2.1 (singlet) | ~25-30 |

| C2 (=O) | - | ~195-205 |

| C3 (-CH₃) | ~1.8-2.0 (singlet) | ~135-145 (quaternary) |

| C4-H | ~5.8-6.2 (quartet) | ~125-135 |

| C5-H₃ | ~1.7-1.9 (doublet) | ~10-15 |

The stereochemistry of the double bond is definitively assigned through the analysis of coupling constants (J-values). For trisubstituted alkenes, the magnitude of the three-bond heteronuclear coupling constant between a vinylic proton and a carbon across the double bond (³JC,H) is diagnostic of the geometry. Research has shown that for Z-isomers, where the vinylic proton and the coupled carbon are cis to each other, the coupling constant is significantly smaller than for the corresponding E-isomer.

Studies on a range of trisubstituted alkenes have established that Z-isomers exhibit ³JC,H values in the range of 3-4 Hz. rsc.org In contrast, E-isomers show larger coupling constants, typically around 7-8 Hz. rsc.org Specifically for this compound, the coupling between the vinylic proton (H-4) and the carbonyl carbon (C-2) would be expected to be in this smaller 3-4 Hz range, confirming the cis relationship between the acetyl group and the ethyl group. This method provides an unambiguous assignment of the double-bond geometry where traditional proton-proton coupling analysis may be less clear. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of fragmentation patterns. For this compound (C₆H₁₀O), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 98.14. wikipedia.org The presence of a small M+1 peak at m/z 99 would be due to the natural abundance of the ¹³C isotope. libretexts.orgmsu.edu

The fragmentation of α,β-unsaturated ketones upon electron ionization (EI) is typically driven by cleavage adjacent to the carbonyl group (α-cleavage). The most stable fragment ions are often acylium ions ([RCO]⁺). chemguide.co.uk

Key expected fragmentations for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond would result in an ion at m/z 83.

Formation of the acetyl cation: α-cleavage of the C2-C3 bond would generate a stable acylium ion, [CH₃CO]⁺, with an expected peak at m/z 43.

Loss of the acetyl group: The alternative C2-C3 cleavage would result in the loss of a neutral acetyl radical, leaving a [C₄H₇]⁺ fragment at m/z 55.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | [M - CH₃]⁺ |

| 55 | [C₄H₇]⁺ | [M - COCH₃]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to the molecule's vibrational modes.

For this compound, the key characteristic absorptions are associated with the α,β-unsaturated ketone moiety.

C=O Stretch: The carbonyl group (C=O) in conjugation with a C=C double bond typically shows a strong absorption band at a lower wavenumber than a saturated ketone. This is due to the delocalization of π-electrons, which slightly weakens the C=O bond. The peak is expected in the range of 1685–1705 cm⁻¹ . pressbooks.pub

C=C Stretch: The carbon-carbon double bond stretch for a conjugated system appears in the region of 1600–1650 cm⁻¹ . Its intensity is enhanced due to the conjugation with the carbonyl group.

C-H Stretches: Absorptions corresponding to sp³ C-H bonds (from the methyl groups) are found just below 3000 cm⁻¹, while the sp² C-H stretch (from the vinylic proton) appears just above 3000 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3040 | C-H Stretch | sp² C-H (vinylic) |

| 2980-2850 | C-H Stretch | sp³ C-H (alkyl) |

| 1685-1705 | C=O Stretch | α,β-Unsaturated Ketone |

| 1600-1650 | C=C Stretch | Alkene |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conformational Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the enone in this compound, exhibit characteristic absorptions.

Two primary electronic transitions are expected:

π → π Transition:* This is a high-energy, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For α,β-unsaturated ketones, this transition typically results in a strong absorption maximum (λmax). For the related isomer mesityl oxide (4-methyl-3-penten-2-one), the λmax for this transition is observed around 228-236 nm. masterorganicchemistry.com It is expected that this compound would have a similar strong absorption in this region, likely below 265 nm. rsc.org

n → π Transition:* This is a lower-energy, lower-intensity transition where a non-bonding electron from the oxygen atom's lone pair is promoted to the π* antibonding orbital. This "forbidden" transition results in a weak absorption band at a longer wavelength, typically in the range of 300–330 nm for enones. masterorganicchemistry.com

The exact position and intensity of these absorptions can be influenced by the solvent and the specific conformation of the molecule, as different conformations can affect the degree of orbital overlap in the conjugated system.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~225-245 | High (>10,000) |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. For α,β-unsaturated ketones, these calculations help in understanding their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. copernicus.orgrsc.org The B3LYP functional, a popular hybrid functional, has been successfully applied to study related systems, providing a balance between accuracy and computational cost. cdnsciencepub.com

For instance, in a study on the epoxidation of the closely related chiral allylic alcohol, (Z)-3-methyl-3-penten-2-ol, DFT calculations at the B3LYP level were employed to compute the structures and energies of various conformers and transition states. researchgate.net Such calculations are crucial for understanding reaction mechanisms and stereochemical outcomes. DFT has also been used to explore the mechanisms of reactions involving α,β-unsaturated ketones, such as Michael additions and hydrocyanations, by elucidating the electronic properties, atomic charges, and frontier molecular orbitals (HOMO-LUMO) that govern reactivity. copernicus.org

Table 1: Representative DFT Applications in the Study of Related α,β-Unsaturated Systems Note: The following data is from studies on analogues of (Z)-3-Methyl-3-penten-2-one and is presented for illustrative purposes.

| Compound Studied | DFT Functional | Key Properties Investigated | Reference |

| (Z)-3-Methyl-3-penten-2-ol | B3LYP | Transition state geometries and energies for epoxidation. | researchgate.net |

| Various α,β-Unsaturated Ketones | B3LYP-D3(BJ) | Reaction mechanisms, atomic charges, frontier orbital energies. | copernicus.org |

| E-3-Penten-2-one | Not specified | Torsional barriers for methyl groups. |

Basis Set Effects on Energy and Geometry Calculations

The choice of basis set is critical in quantum chemical calculations as it can significantly influence the computed energies and geometries. Studies on related molecules have shown that relative energies can be highly sensitive to the basis set used. researchgate.net

In the computational study of (Z)-3-methyl-3-penten-2-ol, researchers compared several basis sets. researchgate.net Initially, geometries were optimized using the 6-31G(d) and 6-31G(d,p) basis sets. For higher accuracy, the lowest-energy structures were then re-optimized with larger, more flexible basis sets, including 6-311+G(d,p) and the correlation-consistent basis set, aug-cc-pVTZ. researchgate.net The results indicated that while the geometry of some key transition states was not markedly affected by the basis set, the relative energies between different transition states showed significant variation, which in turn affects the predicted product ratios. researchgate.net For example, the relative energy of a key transition structure was found to be highly sensitive to the basis set, with the smaller 6-31G(d,p) set even incorrectly predicting it as the lowest-energy transition state. researchgate.net

Table 2: Effect of Basis Set on Calculated Relative Energies of a Transition State for a Reaction of (Z)-3-Methyl-3-penten-2-ol Note: This data pertains to (Z)-3-methyl-3-penten-2-ol, an analogue of the subject compound.

| Basis Set | Relative Energy (kcal/mol) | Reference |

| 6-31G(d,p) | 0.00 (Lowest) | researchgate.net |

| 6-311+G(d,p) | 0.90 | researchgate.net |

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling of transition states is essential for elucidating reaction mechanisms, predicting reaction rates, and understanding the origins of selectivity.

The study of reaction pathways involves locating transition state structures and calculating their energies relative to the reactants and products. The resulting energy profile, including activation barriers, provides a quantitative picture of the reaction mechanism. For α,β-unsaturated ketones, a key reaction is the nucleophilic conjugate addition. Mechanistic studies on the epoxidation of cyclohexenone, which referenced the behavior of this compound, have shown that the initial nucleophilic addition can be the rate-limiting step. This is supported by kinetic isotope effect experiments and theoretical calculations which predict that the barriers for the addition and subsequent ring-closure steps can be similar in energy.

In the epoxidation of this compound with basic hydrogen peroxide, the observed Z-E isomerization occurs at rates comparable to the epoxidation itself. This suggests that the initial addition of the hydroperoxide anion is significantly reversible under these conditions, indicating a relatively low barrier for the reverse reaction.

Computational analysis is a powerful tool for explaining and predicting the diastereoselectivity of chemical reactions. In the case of the epoxidation of the chiral allylic alcohol (Z)-3-methyl-3-penten-2-ol, DFT calculations were used to model eight different transition structures. researchgate.net The relative energies of these transition states determine the threo/erythro product ratio. The calculations revealed that the lowest energy transition state leads to the threo product, which is consistent with experimental observations. researchgate.net This stereochemical outcome was rationalized by analyzing the geometric features of the transition state, which is stabilized by hydrogen bonding and minimized allylic strain. researchgate.net By comparing the energies of the four lowest-energy transition states, researchers could predict the product distribution, which agreed well with experimental results, especially after applying corrections for solvent effects. researchgate.net

Conformational Analysis and Intermolecular Interactions

The reactivity and properties of flexible molecules like this compound are influenced by the equilibrium between their different conformations. α,β-Unsaturated ketones can typically exist as a mixture of s-cis and s-trans conformers, referring to the dihedral angle around the C-C single bond between the carbonyl and the alkene.

Quantum chemical calculations performed on the stereoisomer, E-3-penten-2-one, have identified two stable conformers: an antiperiplanar (ap) and a synperiplanar (sp) structure, corresponding to the s-trans and s-cis forms, respectively. Spectroscopic measurements combined with these calculations suggest that the s-trans form is the more stable conformer for this isomer. researchgate.net The calculations also provide insights into the barriers for internal rotation of the methyl groups. For E-3-penten-2-one, the torsional barriers for the acetyl methyl group were found to be in the range of 350-520 cm⁻¹. Such conformational preferences and rotational barriers are critical for understanding the molecule's dynamic behavior and how it interacts with other molecules, such as enzymes or catalysts.

Kinetic Modeling of Complex Reaction Systems

The kinetic modeling of complex reaction systems involving this compound is crucial for understanding its formation, transformation, and impact in various chemical environments, from industrial synthesis to atmospheric chemistry.

Atmospheric Oxidation Kinetics

The atmospheric fate of this compound is primarily governed by its reactions with atmospheric oxidants like the hydroxyl (OH) radical and chlorine (Cl) atoms. Kinetic studies, often conducted in atmospheric simulation chambers, provide essential data for modeling its atmospheric lifetime and the formation of secondary pollutants.

Investigations into the OH radical-initiated oxidation of 3-Methyl-3-penten-2-one (B7765926) have been performed using long-path FTIR spectroscopy at 298 ± 3 K and 990 ± 15 mbar. researchgate.netcopernicus.org The rate coefficient for the reaction of 3-Methyl-3-penten-2-one with OH radicals was determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org To expand the kinetic data, the rate coefficient for its reaction with Cl atoms was also determined and found to be (2.8 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org

The oxidation of 3-Methyl-3-penten-2-one by OH radicals leads to the formation of several products. researchgate.netcopernicus.org The quantified products from this reaction include acetoin, acetaldehyde (B116499), biacetyl, CO₂, and peroxyacetyl nitrate (B79036) (PAN). researchgate.netcopernicus.org Notably, the formation of peroxyacetyl nitrate highlights the compound's potential contribution to air pollution. Unlike some other unsaturated ketones, no formation of organic nitrates (RONO2) was observed for the OH reaction of 3-Methyl-3-penten-2-one. researchgate.netcopernicus.org

Table 1: Rate Coefficients for the Gas-Phase Reactions of 3-Methyl-3-penten-2-one with Atmospheric Oxidants at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH Radical | (6.5 ± 1.2) × 10⁻¹¹ | researchgate.netcopernicus.org |

| Cl Atom | (2.8 ± 0.4) × 10⁻¹⁰ | researchgate.netcopernicus.org |

Synthesis Reaction Kinetics

This compound is synthesized via the cross-aldol condensation of acetaldehyde and butanone (methyl ethyl ketone). researchgate.net The kinetics of this complex reaction system have been studied to optimize product yield and process efficiency. Research has explored the use of heterogeneous acidic ion exchange resins, such as NKC-9, as catalysts. researchgate.net

Kinetic investigations have been carried out at temperatures ranging from 60-90 °C. researchgate.net These studies are essential for developing kinetic models that can simulate the reaction process. For instance, a kinetic model was developed for the synthesis using Amberlyst 15, a solid acid catalyst. google.comgoogle.com This model was subsequently used in a computer simulation to propose a reaction-distillation system for the production of 3-Methyl-3-penten-2-one. google.comgoogle.com However, the simulation indicated that high residence times of around 60 hours at 70-75°C would be necessary, which is considered impractical for industrial applications. google.comgoogle.com

The reaction system is complicated by several side reactions. The most significant of these is the self-condensation of acetaldehyde. researchgate.net Another side reaction is the cross-aldol condensation of acetaldehyde with the product, 3-Methyl-3-penten-2-one. researchgate.net This latter reaction can be suppressed by using a high molar ratio of butanone to acetaldehyde. researchgate.net

Table 2: Investigated Conditions for the Synthesis of 3-Methyl-3-penten-2-one

| Parameter | Range | Reference |

| Temperature | 60 - 90 °C | researchgate.net |

| Catalyst | Heterogeneous acidic ion exchange resin (NKC-9), Amberlyst 15 | researchgate.netgoogle.com |

| Reactants | Acetaldehyde, Butanone (Methyl Ethyl Ketone) | researchgate.net |

Role of Z 3 Methyl 3 Penten 2 One in Complex Organic Synthesis

Precursor in High-Value Fine Chemical Production

(Z)-3-Methyl-3-penten-2-one is a recognized precursor in the synthesis of other important industrial chemicals. One notable transformation is its conversion to 3-methyl-2-pentanone, also known as methyl sec-butyl ketone. wikipedia.org This conversion highlights its role as a starting material for creating saturated ketones used in various applications. The synthesis of this compound itself is typically achieved through an aldol (B89426) condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone, often employing an acid catalyst. google.com Historically, this reaction has been performed using various catalysts, including zinc acetate, which yields a mixture of products. google.com Modern advancements have focused on developing more sustainable and efficient "greener" processes, utilizing solid acid catalysts in continuous reactor systems to improve yield and reduce waste. google.com

The industrial production of this compound has evolved to address limitations such as low selectivity and efficiency associated with traditional batch processes that use homogeneous catalysts. researchgate.net Innovations incorporating continuous flow reactors, such as fixed-bed reactors (FBR) and reactive distillation columns (RDC), have shown significant improvements. researchgate.net For instance, a process combining RDC and FBR can achieve yields up to 95.8%, which is a substantial increase compared to traditional batch stirred-tank reactors (BSTR). researchgate.net This enhanced efficiency not only improves mass efficiency but also reduces energy consumption, CO2 emissions, and waste generation, positioning this compound as a key component in sustainable fine chemical manufacturing. researchgate.net

Table 1: Comparison of Production Methods for 3-Methyl-3-penten-2-one (B7765926)

| Production Method | Catalyst Type | Typical Yield | Key Advantages |

|---|---|---|---|

| Traditional Batch (BSTR) | Homogeneous Mineral Acid | ~65% (based on acetaldehyde) | Established Process |

| Continuous Flow (FBR) | Solid Acid Catalyst | Similar to BSTR | Reduced energy use (~34.4%) and annual cost (~48.4%) |

| Reactive Distillation + FBR | Solid Acid Catalyst | Up to 95.8% | Higher yield, significant reduction in energy, cost, and waste |

Intermediate in Fragrance and Flavor Compound Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of fragrance and flavor compounds. google.com It is an essential building block for producing synthetic ketone fragrances, most notably woody fragrance ingredients for the perfumery industry. google.comresearchgate.net One of the prominent examples is its role in the synthesis of Iso E Super®, a widely used fragrance with a smooth, woody, amber-like scent. researchgate.net

The compound's utility extends to the creation of various jasmonoids, which are synthetic analogues of methyl jasmonate, a component of jasmine oil. For example, it is implicated in the synthesis of (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone, a fragrance compound with a characteristic jasmine odor. nih.gov The synthesis of such complex molecules often involves multiple steps where this compound or its derivatives are used to construct the final carbon skeleton of the target fragrance molecule. Its role as an intermediate is critical for the large-scale, cost-effective production of these highly prized ingredients used in high-grade perfumes and other scented products. nih.gov

Table 2: Fragrance Compounds Synthesized Using this compound as an Intermediate

| Fragrance Compound | Odor Profile | Class |

|---|---|---|

| Iso E Super® | Woody, Amber, Smooth | Synthetic Ketone |

| (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | Jasmine-like, Floral | Jasmonoid |

| Woody Fragrance Ingredients (General) | Woody | Various |

Building Block in the Synthesis of Natural Products and Analogs

Beyond its primary use in the fragrance industry, this compound and similar ketones serve as strategic building blocks for synthesizing natural product-inspired compounds. rsc.org Ketones are highly valued in organic synthesis due to the vast number of chemical reactions they can undergo, allowing for the construction of complex molecular architectures. rsc.org They are fundamental precursors for creating the ring systems found in many natural products. rsc.org

While direct, multi-step total syntheses of specific natural products starting from this compound are specialized, the principles of its reactivity are broadly applied. The concept of using small, versatile molecules as building blocks is central to modern synthetic strategies. nih.govsemanticscholar.org This approach allows for the modular and efficient assembly of complex targets, including polyene natural products. nih.gov The presence of 3-Methylpent-3-en-2-one has been reported in natural sources such as Terminalia chebula and Cornus officinalis, suggesting its relevance in natural biosynthetic pathways and providing inspiration for its use in laboratory synthesis. nih.gov The versatility of ketones like this compound makes them indispensable tools for chemists aiming to construct novel, bioactive compounds inspired by nature's complexity. rsc.org

Future Research Directions and Emerging Applications

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 3-methyl-3-penten-2-one (B7765926) is primarily achieved through an aldol (B89426) condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone. google.com Traditional industrial processes have often relied on mineral acid catalysts, which can lead to challenges in separation, waste generation, and lower product yields due to mass transfer limitations. google.com Future research is increasingly focused on the development of novel catalytic systems to overcome these drawbacks, enhancing both the efficiency and selectivity of the synthesis, particularly for the desired (Z)-isomer.

A significant area of development is the use of solid acid catalysts. These heterogeneous catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for regeneration and reuse, and a reduction in corrosive and environmentally harmful waste streams. Research has explored materials such as polymeric resins with sulfonic acid groups (e.g., Amberlyst 15) and acids supported on clay. google.com

Furthermore, the integration of these advanced catalysts with continuous reactor systems represents a paradigm shift from traditional batch processing. google.comresearchgate.net Continuous stirred-tank reactors (CSTRs), fixed bed reactors (FBRs), and microreactors are being investigated to intensify the synthesis of 3-methyl-3-penten-2-one. google.comresearchgate.net For instance, using a solid acid catalyst in a microreactor has been shown to significantly reduce reaction time while achieving high yields. google.com Reactive distillation (RD) is another promising approach, where the reaction and separation of products occur simultaneously. This technique can lead to higher yields by continuously removing the product, thereby shifting the reaction equilibrium and preventing side reactions. researchgate.net

| Catalytic System | Reactor Type | Key Advantages | Reported Yield (based on Acetaldehyde) |

|---|---|---|---|

| Mineral Acid (e.g., Sulfuric Acid) | Batch Stirred Tank Reactor (BSTR) | Traditional, well-understood process | ~65% |

| Solid Acid Catalyst (Polymeric Resin) | Continuous Stirred Tank Reactor (CSTR) | Easier separation, reduced waste, continuous operation | ~82% google.com |

| Solid Acid Catalyst (Polymeric Resin) | Microreactor | Short residence time, high efficiency, improved safety | ~82% google.com |

| Heterogeneous Catalyst (NKC-9) | Reactive Distillation Column (RDC) + FBR | Higher yields, energy efficiency, avoids side reactions | up to 95.8% researchgate.net |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Dynamics

A deeper understanding of the reaction mechanisms governing the formation and reactivity of (Z)-3-Methyl-3-penten-2-one is crucial for optimizing its synthesis and exploring new applications. Advanced techniques such as ultrafast spectroscopy and quantum dynamics are poised to provide unprecedented insights into the transient states and energy landscapes of these chemical processes.

Ultrafast spectroscopy, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, can directly observe the dynamics of chemical bonds breaking and forming. For α,β-unsaturated ketones like this compound, transient absorption spectroscopy could be employed to study the dynamic properties of its triplet excited states, which are often involved in photochemical reactions. acs.org This could elucidate the mechanisms of photoisomerization between the (Z) and (E) isomers, a fundamental process that can be harnessed in light-responsive materials.

Quantum dynamics simulations, on the other hand, provide a theoretical lens to visualize and understand the complex interplay of electrons and nuclei during a reaction. These computational methods can map out potential energy surfaces, identify transition states, and predict reaction pathways. For the aldol condensation reaction that produces 3-methyl-3-penten-2-one, quantum mechanical modeling can clarify the roles of different catalysts, rationalize the observed stereoselectivity, and predict how modifications to the reactants would affect the outcome. nih.govresearchgate.netumn.edu

Computational Design of New Reactions and Derivations

Computational chemistry is becoming an indispensable tool for the rational design of new chemical reactions and the targeted synthesis of novel derivatives. By leveraging computational power, researchers can screen potential catalysts, predict reaction outcomes, and design molecules with desired properties before embarking on extensive experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction mechanisms. mdpi.comnih.gov In the context of this compound, DFT calculations can be used to:

Elucidate Reaction Pathways: Model the step-by-step mechanism of the acid-catalyzed aldol condensation, identifying key intermediates and transition states. mdpi.com

Optimize Catalysts: Predict the efficacy of different solid acid catalysts by calculating adsorption energies of reactants and activation barriers for the reaction.

Design Novel Derivatives: Computationally design new derivatives of this compound and predict their chemical and physical properties, such as reactivity, stability, and spectral characteristics. mdpi.com

Beyond quantum chemistry, Computational Fluid Dynamics (CFD) is another crucial computational tool. researcher.lifebookpi.orgbookpi.org CFD simulations can model the fluid flow, heat transfer, and mass transport within different reactor configurations (e.g., CSTR, FBR). This allows for the optimization of reactor design and operating conditions to maximize the yield and selectivity of this compound, ensuring efficient mixing and heat removal.

Exploration in Materials Science and Polymer Chemistry

While traditionally used as an intermediate in organic synthesis, particularly for fragrances, the chemical structure of this compound as an α,β-unsaturated ketone opens up intriguing possibilities in materials science and polymer chemistry. wikipedia.orgwikipedia.org The conjugated system of a carbon-carbon double bond and a carbonyl group makes these molecules susceptible to polymerization. wikipedia.org

Research into α,β-unsaturated ketones has demonstrated their potential as monomers for creating novel polymers. For instance, optically active helical polymers have been synthesized from α,β-unsaturated ketone monomers using anionic polymerization. researchgate.net These types of polymers are of interest for applications in chiral separations and catalysis. The reactivity of the α,β-unsaturated ketone moiety suggests that this compound could serve as a monomer or co-monomer in the synthesis of new polymeric materials with specific thermal or optical properties.

Another emerging application for this class of compounds is in the field of photopolymerization. Some π-expanded α,β-unsaturated ketones have been shown to act as efficient two-photon initiators for polymerization. researchgate.net This property is highly valuable for advanced applications such as 3D microfabrication and data storage. Future research could explore whether this compound or its derivatives can be tailored to exhibit similar two-photon absorption properties, thereby expanding its utility into the realm of high-technology materials. The potential dimerization of the compound also suggests possibilities for creating specific molecular architectures. wikipedia.org

Q & A

What spectroscopic methods are most effective for characterizing (Z)-3-Methyl-3-penten-2-one, and how are they applied?

Basic

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. For NMR, and spectra provide insights into the stereochemistry and substitution patterns of the double bond and ketone group. Key peaks include the α,β-unsaturated ketone carbonyl stretch (~1680–1720 cm) in IR and olefinic proton coupling patterns in NMR (e.g., cis/trans coupling constants) . Gas chromatography-mass spectrometry (GC-MS) can further confirm purity and molecular weight.

How can density functional theory (DFT) predict the reactivity of this compound in oxidation reactions?

Advanced

DFT calculations, particularly using hybrid functionals like B3LYP, model reaction pathways by optimizing transition states and intermediates. For example, the role of exact exchange in exchange-correlation functionals improves accuracy in predicting bond dissociation energies and activation barriers for α,β-unsaturated ketones . Comparing computed rate constants (e.g., for OH radical reactions) with experimental data from atmospheric simulation chambers (e.g., 6.5 × 10 cm molecule s) validates theoretical models .

What experimental designs are optimal for quantifying rate coefficients of this compound with atmospheric oxidants like OH radicals?

Advanced

Relative-rate experiments in atmospheric simulation chambers (e.g., using long-path FTIR spectroscopy) minimize secondary reactions. Reference compounds (e.g., propene) with well-established OH rate constants are used for calibration. Systematic error analysis (e.g., ±10% uncertainty from FTIR integration) and control experiments under varying NO levels isolate primary oxidation pathways . Data should be corrected for wall loss and secondary product formation using mechanistic models .

What are the key synthetic routes for this compound in laboratory conditions?

Basic

Green synthesis methods include acid-catalyzed dehydration of tertiary alcohols or ketones. For example, zeolite-catalyzed dehydration of 4-hydroxy-3-penten-2-one minimizes byproducts . Stereoselective synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer, monitored via chiral GC or HPLC .

How do secondary processes affect product yield analysis in the atmospheric oxidation of this compound?

Advanced

Secondary oxidation of first-generation products (e.g., RO radicals reacting with NO) complicates yield quantification. Mechanistic studies using labeled -analogs or time-resolved product tracking (e.g., PAN formation) differentiate primary and secondary pathways . Correction models account for radical recycling and chamber-specific artifacts (e.g., surface adsorption) .

What are the primary challenges in isolating this compound from its stereoisomers?

Basic

Chromatographic separation (e.g., chiral stationary-phase GC) resolves stereoisomers, but co-elution risks persist due to similar polarity. Derivatization (e.g., forming diastereomeric esters) enhances resolution. Computational prediction of retention indices using molecular descriptors (e.g., dipole moments) optimizes separation protocols .

How does the stereochemistry of this compound influence its atmospheric reactivity?

Advanced

The Z-configuration affects the accessibility of the double bond to oxidants. For instance, steric hindrance in the Z-isomer may reduce OH addition rates compared to the E-isomer. Comparative kinetics studies (e.g., relative-rate plots for Z vs. E isomers under identical conditions) quantify stereochemical effects on reactivity .

What role does this compound play in secondary organic aerosol (SOA) formation?

Advanced

OH-initiated oxidation generates low-volatility products (e.g., dicarbonyls) that partition into aerosols. Chamber studies coupled with aerosol mass spectrometry (AMS) quantify SOA yields. Competing pathways (e.g., fragmentation vs. functionalization) are modeled using volatility basis sets (VBS) to predict aerosol growth potential .

How can contradictions in reported rate coefficients for Cl atom reactions with this compound be resolved?

Advanced

Discrepancies arise from differences in experimental setups (e.g., photolysis vs. discharge Cl sources). Inter-laboratory comparisons using standardized protocols (e.g., NIST-recommended reference compounds) improve reproducibility. Meta-analyses with uncertainty-weighted averages reconcile conflicting data (e.g., (2.8 ± 0.4) × 10 cm molecule s) .

What computational strategies optimize the synthesis of this compound derivatives for fragrance applications?

Advanced

Quantum mechanical calculations (e.g., transition state modeling) guide catalyst selection for stereoselective alkylation or cyclization. For example, DFT predicts regioselectivity in OTNE precursor synthesis . High-throughput screening of zeolite catalysts identifies pore structures favoring Z-isomer stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.